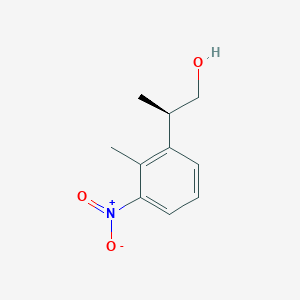
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol, also known as MNP, is a chiral compound that has been extensively studied for its potential applications in scientific research. MNP is a secondary alcohol that contains a nitro group and a methyl group on its phenyl ring. It is a white or yellowish powder with a molecular weight of 199.21 g/mol.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is not fully understood. However, it is believed to act as a chiral catalyst, which can selectively catalyze reactions involving chiral substrates. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been found to exhibit excellent enantioselectivity in various catalytic reactions, making it a useful tool in organic synthesis.
Biochemical and Physiological Effects:
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been found to be relatively non-toxic and has low acute toxicity. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals, indicating its potential for use in the development of new drugs.
Advantages and Limitations for Lab Experiments
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been found to exhibit excellent enantioselectivity, making it a useful tool in organic synthesis. However, (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has some limitations, including its low solubility in water and its tendency to decompose under certain conditions.
Future Directions
There are several future directions for the use of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol in scientific research. One potential application is in the development of new chiral catalysts for use in organic synthesis. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol could also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol and its potential for use in various scientific research applications.
Synthesis Methods
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol can be synthesized using various methods, including the reduction of 2-methyl-3-nitroacetophenone using sodium borohydride or lithium aluminum hydride. The reduction of the ketone group results in the formation of the secondary alcohol group. The synthesis of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol can also be achieved using asymmetric catalysis or chiral pool synthesis.
Scientific Research Applications
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been used in various scientific research applications, including the synthesis of chiral ligands, chiral auxiliaries, and chiral building blocks. It has also been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been found to exhibit excellent enantioselectivity and has been used in the synthesis of chiral compounds with high optical purity.
properties
IUPAC Name |
(2R)-2-(2-methyl-3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRUKOAGJPHBT-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


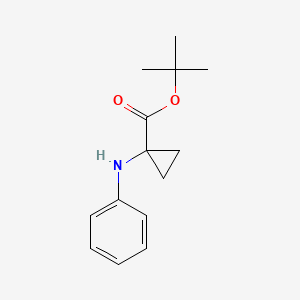
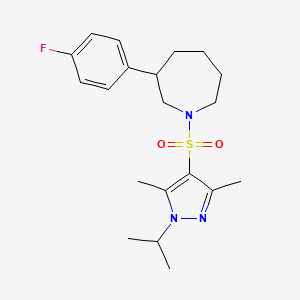
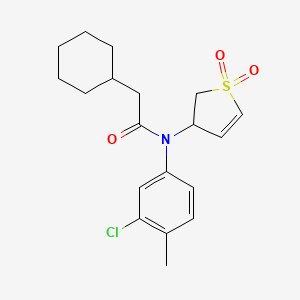
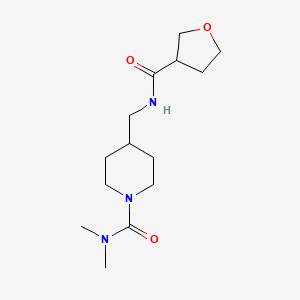
![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)
![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)
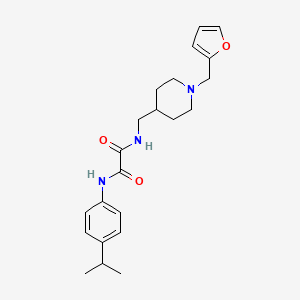
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2744970.png)
![N-[4-(benzyloxy)phenyl]-3-chloropropanamide](/img/structure/B2744971.png)
![3-(3-fluorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2744972.png)
![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2744974.png)
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744976.png)